Fenirofibrate

Description

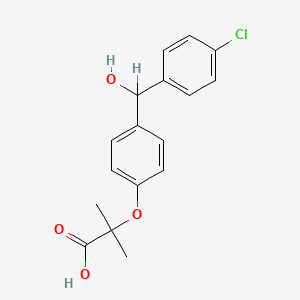

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDCLYXOQCGHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021597, DTXSID80866424 | |

| Record name | Fenirofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54419-31-7, 123612-42-0, 123612-43-1 | |

| Record name | Fenirofibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenirofibrate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenirofibrate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenirofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENIROFIBRATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06VGX43Z8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENIROFIBRATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPT726G738 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENIROFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VG7825GP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

fenofibrate mechanism of action on PPARα activation

An In-depth Technical Guide to the Mechanism of Action of Fenofibrate on Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fenofibrate is a fibric acid derivative widely utilized for treating dyslipidemia, primarily hypertriglyceridemia. Its therapeutic effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that functions as a ligand-activated transcription factor. This document provides a comprehensive technical overview of the molecular mechanism of fenofibrate, detailing its activation of PPARα, the subsequent signaling cascade, its profound effects on lipid metabolism, and the key experimental protocols used to elucidate these actions.

Core Mechanism of PPARα Activation

Fenofibrate itself is a prodrug that is rapidly hydrolyzed by tissue and plasma esterases into its active metabolite, fenofibric acid, following oral administration.[1][2][3] Fenofibric acid is the direct ligand that activates PPARα. The activation mechanism follows a series of well-defined molecular steps:

-

Ligand Binding: Fenofibric acid enters the cell and translocates to the nucleus, where it binds to the ligand-binding domain of PPARα.[4]

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change that promotes its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[5]

-

DNA Binding: The activated PPARα-RXRα heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: This binding event recruits co-activator proteins, initiating the transcription of a suite of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.

Downstream Effects on Lipid and Lipoprotein Metabolism

The activation of PPARα by fenofibrate orchestrates a multi-faceted regulation of lipid homeostasis, primarily impacting triglyceride-rich lipoproteins and high-density lipoprotein (HDL).

Regulation of Triglyceride Metabolism

Fenofibrate's potent triglyceride-lowering effect is a result of coordinated actions on several key proteins:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the transcription of the LPL gene. LPL is the primary enzyme responsible for hydrolyzing triglycerides within chylomicrons and very-low-density lipoproteins (VLDL), thereby facilitating their clearance from circulation.

-

Reduced Apolipoprotein C-III (ApoC-III) Production: Fenofibrate transcriptionally represses the APOC3 gene. ApoC-III is a potent inhibitor of LPL; its reduction therefore disinhibits LPL, further enhancing the catabolism of triglyceride-rich lipoproteins.

-

Enhanced Fatty Acid Oxidation: PPARα activation stimulates the expression of genes encoding enzymes for mitochondrial and peroxisomal β-oxidation of fatty acids in the liver. This increases the catabolism of fatty acids, reducing their availability for triglyceride synthesis and VLDL assembly.

Regulation of HDL Metabolism

Fenofibrate consistently increases HDL cholesterol (HDL-C) levels. This is primarily achieved by upregulating the expression of APOA1 and APOA2, the genes encoding for Apolipoprotein A-I and A-II, which are the major structural proteins of HDL particles.

Quantitative Data Presentation

The clinical and preclinical effects of fenofibrate on lipid parameters and protein expression are summarized below.

Table 1: Summary of Fenofibrate's Clinical Efficacy on Plasma Lipid Profiles

| Parameter | Patient Population | Treatment | % Change vs. Placebo/Control | Reference(s) |

| Triglycerides (TG) | Hyperlipidemia | Fenofibrate 300 mg/day (8 weeks) | ↓ 34.4% | |

| Mixed Dyslipidemia | Fenofibrate Monotherapy | ↓ 41.3% to 43.2% | ||

| Metabolic Syndrome (on statin) | Fenofibrate (6 months) | ↓ 50.1% | ||

| Patients post-stenting | Fenofibrate 300 mg/day (25 weeks) | ↓ 32.1% | ||

| HDL Cholesterol (HDL-C) | Hyperlipidemia | Fenofibrate 300 mg/day (8 weeks) | ↑ 25.8% | |

| Mixed Dyslipidemia | Fenofibrate Monotherapy | ↑ 18.2% to 18.8% | ||

| Patients post-stenting | Fenofibrate 300 mg/day (25 weeks) | ↑ 8.7% | ||

| Total Cholesterol (TC) | Hyperlipidemia | Fenofibrate 300 mg/day (8 weeks) | ↓ 9.4% | |

| Metabolic Syndrome (on statin) | Fenofibrate (6 months) | ↓ 24.7% | ||

| LDL Cholesterol (LDL-C) | Mixed Dyslipidemia | Fenofibrate Monotherapy | ↓ 5.5% to 15.7% | |

| Metabolic Syndrome (on statin) | Fenofibrate (6 months) | ↓ 25.5% | ||

| Apolipoprotein A-I (ApoA-I) | Mixed Dyslipidemia | Fenofibrate Monotherapy | ↑ 8.4% to 10.8% | |

| Apolipoprotein B (ApoB) | Mixed Dyslipidemia | Fenofibrate Monotherapy | ↓ 15.2% to 20.1% |

Table 2: Effect of Fenofibrate on Key Regulatory Protein and Gene Expression (Preclinical Data)

| Target Gene/Protein | Experimental Model | Treatment | Outcome | Reference(s) |

| Apolipoprotein C-III (ApoC-III) mRNA | Chow-fed rats | 100 mg/kg/day (1 week) | Dramatically reduced in liver | |

| Primary rat & human hepatocytes | Fenofibric acid | Dose-dependent reduction | ||

| Lipoprotein Lipase (LPL) Activity | Hyperlipidemic patients | 300 mg/day (8 weeks) | ↑ 10.5% | |

| LPL Protein Level | Hyperlipidemic patients | 300 mg/day (8 weeks) | ↑ 13.4% | |

| LPL Gene Expression | Rat liver | Fenofibrate | Increased expression | |

| PPARα & RXRα Gene Expression | Rat kidney | ≥ 16 mg/kg fenofibrate | Consistently downregulated | |

| PPARα & RXRα Gene Expression | Rat liver | High-dose fenofibrate | Significantly upregulated |

Key Experimental Protocols

The mechanisms of fenofibrate have been elucidated through a variety of in vitro and in vivo experimental models.

In Vitro PPARα Reporter Gene Assay

This assay is a cornerstone for quantifying the ability of a compound to activate PPARα. It utilizes engineered mammalian cells that co-express human PPARα and a reporter gene (e.g., firefly luciferase) under the control of a PPRE.

Methodology:

-

Cell Plating: Proprietary reporter cells, cryopreserved to ensure high viability, are thawed and immediately dispensed into the wells of a 96-well microplate. No pre-incubation is typically required.

-

Compound Preparation & Dosing: The test compound (fenofibric acid) and a reference agonist (e.g., GW590735) are serially diluted in a compound screening medium to generate a dose-response curve. The dilutions are added to the cells.

-

Incubation: The plate is incubated for 22-24 hours at 37°C in a humidified incubator to allow for ligand binding, receptor activation, and expression of the luciferase reporter gene.

-

Lysis and Reagent Addition: The treatment media is discarded. A luciferase detection reagent, which contains the substrate D-luciferin and lyses the cells, is added to each well.

-

Signal Quantitation: The plate is read by a luminometer, which measures the intensity of the bioluminescent signal produced by the luciferase-catalyzed reaction. The light output, measured in Relative Light Units (RLUs), is directly proportional to the level of PPARα activation.

-

Data Analysis: The RLU data is plotted against the compound concentration, and a non-linear regression analysis is performed to determine potency (EC₅₀) and efficacy.

In Vivo Animal Studies

Animal models are critical for understanding the integrated physiological effects of fenofibrate on lipid metabolism and gene expression in relevant tissues like the liver.

Methodology:

-

Model Selection: Male Wistar rats (150-230 g) or various mouse strains (e.g., C57BL/6, ApoE-deficient, or transgenic models) are commonly used.

-

Acclimatization and Diet: Animals are acclimatized for at least one week and maintained on a standard chow diet or a specific high-fat/high-cholesterol diet to induce a dyslipidemic phenotype.

-

Grouping and Dosing: Animals are randomly assigned to control (vehicle) and treatment groups. Fenofibrate is typically suspended in a vehicle like 0.25% sodium carboxymethyl cellulose (NaCMC) and administered daily via oral gavage for a specified period (e.g., 7 days to several weeks). Doses can range from 16 mg/kg to 300 mg/kg depending on the study's objective.

-

Sample Collection: At the end of the treatment period, animals are fasted. Blood samples are collected for analysis of plasma lipids (TG, TC, HDL-C) and other biomarkers. Tissues, particularly the liver, are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent gene and protein expression analysis.

-

Biochemical Analysis: Plasma lipid profiles are determined using standard enzymatic colorimetric assays.

-

Gene Expression Analysis: Total RNA is extracted from liver tissue. The expression levels of target genes (e.g., Ppara, Lpl, Apoc3, fatty acid oxidation enzymes) are quantified using quantitative real-time PCR (qPCR) or transcriptomic analysis (e.g., microarrays).

Conclusion

Fenofibrate's mechanism of action is a well-defined process centered on the activation of the nuclear receptor PPARα. Through its active metabolite, fenofibric acid, it modulates the transcription of a wide array of genes critical to lipid and lipoprotein metabolism. The resulting increase in LPL-mediated lipolysis, suppression of the LPL inhibitor ApoC-III, and enhancement of hepatic fatty acid oxidation collectively lead to a potent reduction in plasma triglycerides and a beneficial increase in HDL cholesterol. The detailed understanding of this pathway, supported by robust in vitro and in vivo experimental data, solidifies PPARα as a key therapeutic target for the management of dyslipidemia.

References

An In-depth Technical Guide to the Molecular Pathways Affected by Fenofibrate in Lipid Metabolism

Executive Summary: Fenofibrate is a fibric acid derivative widely employed to manage dyslipidemia, particularly hypertriglyceridemia. Its therapeutic effects are primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a master regulator of lipid and lipoprotein metabolism. Upon activation by its active metabolite, fenofibric acid, PPARα orchestrates a complex network of genomic changes. It enhances the catabolism of triglyceride-rich lipoproteins by upregulating lipoprotein lipase and downregulating its inhibitor, apolipoprotein C-III. Concurrently, it stimulates the cellular uptake and β-oxidation of fatty acids in the liver and muscle. Fenofibrate also modulates high-density lipoprotein (HDL) metabolism by increasing the expression of its major apolipoproteins, A-I and A-II, and influences the composition of low-density lipoprotein (LDL) particles, promoting a shift to larger, less atherogenic forms. This guide provides a detailed examination of these molecular pathways, supported by quantitative data, experimental methodologies, and pathway visualizations for researchers and drug development professionals.

Core Mechanism of Action: PPARα Activation

Fenofibrate is an orally administered prodrug that is rapidly hydrolyzed by tissue and plasma esterases to its active metabolite, fenofibric acid.[1][2][3] The primary molecular target of fenofibric acid is PPARα, a ligand-activated transcription factor predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3][4]

The activation sequence is as follows:

-

Ligand Binding: Fenofibric acid enters the cell and binds to the ligand-binding domain of PPARα.

-

Heterodimerization: This binding event induces a conformational change in PPARα, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).

-

DNA Binding: The activated PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the complex to PPREs recruits co-activator proteins, initiating the transcription of a suite of genes involved in virtually all aspects of lipid metabolism.

Regulation of Fatty Acid Catabolism

A primary consequence of PPARα activation is a significant enhancement of systemic fatty acid catabolism, achieved through coordinated effects on lipolysis and cellular fatty acid oxidation.

Increased Lipolysis of Triglyceride-Rich Lipoproteins

Fenofibrate markedly reduces plasma triglycerides by accelerating the clearance of triglyceride-rich lipoproteins (TRLs), such as very-low-density lipoprotein (VLDL). This is accomplished by modulating key proteins involved in lipolysis:

-

Upregulation of Lipoprotein Lipase (LPL): PPARα activation increases the transcription of the LPL gene. LPL is the primary enzyme responsible for hydrolyzing triglycerides within TRLs, releasing fatty acids for tissue uptake.

-

Downregulation of Apolipoprotein C-III (ApoC-III): Fenofibrate suppresses the expression of the APOC3 gene. ApoC-III is a potent inhibitor of LPL activity, so its reduction further enhances LPL-mediated lipolysis.

-

Upregulation of Apolipoprotein AV (ApoAV): The expression of ApoAV, an activator of LPL, is increased by fenofibrate, contributing to enhanced triglyceride clearance.

Enhanced Cellular Fatty Acid Oxidation

Once fatty acids are liberated from TRLs or taken up from circulation, PPARα activation promotes their transport into cells and subsequent breakdown for energy via β-oxidation in both mitochondria and peroxisomes. This involves the transcriptional upregulation of numerous genes, including:

-

Fatty Acid Transport Proteins: To facilitate fatty acid entry into cells.

-

Acyl-CoA Synthetases: For the activation of fatty acids to acyl-CoA esters.

-

Carnitine Palmitoyltransferase I & II (CPT1/CPT2): Enzymes that mediate the transport of long-chain fatty acyl-CoAs into the mitochondria.

-

Acyl-CoA Oxidases (ACOX): The rate-limiting enzymes for peroxisomal β-oxidation.

-

Mitochondrial β-oxidation Enzymes: A suite of dehydrogenases and transferases required for the mitochondrial fatty acid oxidation spiral.

Modulation of Lipoprotein Profile

The net effect of fenofibrate's actions on gene expression is a comprehensive and generally favorable modification of the plasma lipoprotein profile.

-

VLDL and Triglycerides: As detailed above, fenofibrate robustly lowers VLDL particles and circulating triglycerides, a primary indication for its use.

-

HDL Cholesterol: Fenofibrate therapy consistently increases levels of HDL cholesterol (HDL-C). This is primarily attributed to PPARα-mediated induction of APOA1 and APOA2 gene expression, which code for the major structural proteins of HDL, apolipoproteins A-I and A-II.

-

LDL Cholesterol and Particle Size: The effect on LDL cholesterol (LDL-C) can be variable. However, a key benefit is the modification of LDL particle characteristics. Fenofibrate promotes a shift from small, dense LDL (sdLDL) particles, which are highly atherogenic, to larger, more buoyant LDL particles. These larger particles are cleared more rapidly from circulation and are less susceptible to oxidation.

Quantitative Data Summary

The effects of fenofibrate on lipid parameters and underlying molecular targets have been quantified in numerous studies. The tables below summarize representative findings.

Table 1: Clinical Effects of Fenofibrate on Lipid and Lipoprotein Profiles

| Parameter | Mean % Change (vs. Placebo/Baseline) | Reference(s) |

|---|---|---|

| Triglycerides (TG) | -30% to -60% | |

| Total Cholesterol | -9.4% | |

| LDL Cholesterol (LDL-C) | -15.1% | |

| HDL Cholesterol (HDL-C) | +12% to +25.8% | |

| Apolipoprotein B (ApoB) | -24.9% | |

| Apolipoprotein C-III (ApoC-III) | Significantly Reduced |

| Non-HDL Cholesterol | -46.4 mg/dL | |

Table 2: Effects of Fenofibrate on Enzyme Activities and Gene Expression

| Target | Effect (% or Fold Change) | System/Model | Reference(s) |

|---|---|---|---|

| Lipoprotein Lipase (LPL) Activity | +110% | Post-heparin plasma (mice) | |

| Hepatic Lipase (HL) Activity | +67% | Post-heparin plasma (mice) | |

| Hepatic de novo Lipogenesis (C16:0) | +300% | Mice | |

| Hepatic de novo Lipogenesis (C18:1) | +600% | Mice | |

| Mitochondrial Palmitoyl-CoA Dehydrogenase | Pronounced Increase | Obese Zucker rats | |

| Alanine Aminotransferase (AlaAT) Activity | +100% | Human HepG2 cells | |

| Aspartate Aminotransferase (AspAT) Activity | +40% | Human HepG2 cells |

| Apolipoprotein AV (ApoAV) Expression | Upregulated | Rats & HepG2 cells | |

Key Experimental Protocols

Investigating the molecular effects of fenofibrate involves a range of specialized assays. Detailed below are methodologies for three core experiments.

PPARα Activation Assay (Cell-Based Reporter Assay)

This assay quantifies the ability of a compound like fenofibric acid to activate the PPARα transcription factor in a cellular context.

-

Principle: Cells are co-transfected with two plasmids: one expressing a chimeric receptor (e.g., the PPARα ligand-binding domain fused to the GAL4 DNA-binding domain) and a reporter plasmid containing a luciferase gene under the control of a GAL4-responsive promoter. Agonist binding to the chimeric receptor drives luciferase expression, which is measured as light output.

-

Methodology:

-

Cell Culture & Transfection: Plate human cells (e.g., HEK293T or HepG2) in 96-well plates. Co-transfect cells with a PPARα expression plasmid and a PPRE-driven luciferase reporter plasmid.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of fenofibric acid (or vehicle control).

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Aspirate the medium and add a lysis buffer to each well to release cellular contents.

-

Luminometry: Transfer the cell lysate to an opaque assay plate, add a luciferase substrate reagent, and immediately measure the luminescence using a plate reader.

-

Data Analysis: Normalize luciferase activity to a control for cell viability (e.g., total protein concentration) and plot the fold-induction relative to the vehicle control.

-

Lipoprotein Lipase (LPL) Activity Assay

This assay measures the functional activity of LPL, typically in plasma collected after heparin administration, which releases LPL from the endothelial surface into the circulation.

-

Principle: A fluorescently quenched substrate that mimics triglycerides is incubated with post-heparin plasma. LPL-mediated hydrolysis of the substrate releases a fluorophore, causing an increase in fluorescence that is proportional to enzyme activity.

-

Methodology:

-

Sample Collection: Inject an animal model (e.g., mouse) with heparin via the tail vein. After 10-15 minutes, collect blood and prepare post-heparin plasma by centrifugation.

-

Reaction Setup: In a 96-well black microplate, add assay buffer (containing Tris-HCl, NaCl, and BSA) to each well.

-

Sample Addition: Add a small volume (1-10 µL) of post-heparin plasma to the wells. Include wells for a blank (buffer only) and positive controls.

-

Substrate Addition: Prepare and add the fluorescent lipase substrate (e.g., EnzChek® Lipase Substrate) to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence (e.g., Ex/Em = 482/515 nm) kinetically every 5-10 minutes for at least one hour.

-

Data Analysis: Calculate the rate of fluorescence increase (slope) within the linear range of the reaction. Compare the rates of fenofibrate-treated samples to controls to determine the change in LPL activity.

-

Fatty Acid β-Oxidation Assay

This assay measures the rate at which cells can break down fatty acids, a key process enhanced by fenofibrate.

-

Principle: Cells or isolated hepatocytes are incubated with a radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid. The rate of β-oxidation is determined by measuring the amount of radiolabeled acid-soluble metabolites (ASMs, e.g., ¹⁴C-acetyl-CoA) or ¹⁴CO₂ produced over time.

-

Methodology:

-

Cell Preparation: Isolate primary hepatocytes or culture a relevant cell line (e.g., HepG2) in culture flasks or plates.

-

Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium to standardize metabolic state. Treat with fenofibrate or vehicle for a desired period (e.g., 24 hours) prior to the assay.

-

Labeling: Prepare a labeling solution by complexing [1-¹⁴C]palmitic acid with BSA in the culture medium. Add this solution to the cells to start the assay.

-

Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-3 hours).

-

Reaction Termination & Separation: Stop the reaction by adding perchloric acid. This precipitates proteins and lipids while leaving small, water-soluble metabolites (the ASMs) in the supernatant.

-

Quantification: Centrifuge the samples to pellet the precipitate. Transfer a portion of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute) using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the total protein content per sample and the specific activity of the radiolabeled substrate. Compare the rates of oxidation between fenofibrate-treated and control cells.

-

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. An Update on the Molecular Actions of Fenofibrate and Its Clinical Effects on Diabetic Retinopathy and Other Microvascular End Points in Patients With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

The Genesis of Fibrates: A Technical Chronicle of Fenofibric Acid and Its Progenitors

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The clinical management of dyslipidemia, a cornerstone in the prevention of atherosclerotic cardiovascular disease, has been significantly shaped by the advent of fibric acid derivatives, or fibrates. These agents, particularly derivatives of fenofibric acid, have a rich history rooted in the pursuit of modulating lipid metabolism. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying fenofibric acid derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into their mechanism of action, pivotal clinical findings, and the experimental methodologies that have elucidated their therapeutic effects.

A Journey Through Time: The Discovery and Evolution of Fibrates

The story of fibrates begins in the mid-20th century with the empirical observation that certain branched-chain carboxylic acids possessed lipid-lowering properties. This led to the synthesis of clofibrate in 1962, the first clinically utilized fibrate.[1] While a landmark discovery, its use waned due to findings from large clinical trials in the 1970s that raised safety concerns, including an increase in gallstones and overall mortality.[2]

This paved the way for the development of second-generation fibrates with improved efficacy and safety profiles. Fenofibrate was first synthesized in 1974 as a derivative of clofibrate and was introduced in France.[3] Initially known as procetofen, it was later renamed to align with World Health Organization guidelines.[3] Fenofibrate itself is a prodrug, which is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid .[4] This active form is responsible for the drug's therapeutic effects.

Subsequent research and development focused on optimizing the bioavailability and pharmacokinetic profile of fenofibric acid. This led to the creation of various formulations, including micronized versions and eventually the development of choline fenofibrate , a salt form of fenofibric acid with enhanced solubility and absorption. Choline fenofibrate was first approved in 2008.

Other notable fibrates developed during this period include:

-

Gemfibrozil: Patented in 1968 and introduced for medical use in 1982, gemfibrozil was developed by Parke-Davis. It became a significant therapeutic option following the results of the Helsinki Heart Study in the 1980s.

-

Bezafibrate: Introduced by Boehringer Mannheim in 1977, bezafibrate was patented in 1971 and approved for medical use in 1978.

-

Ciprofibrate: Developed by Laboratoires Fournier, ciprofibrate is another fibrate that emerged as a therapeutic agent for hyperlipidemia.

The Core Mechanism: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The primary mechanism of action of fenofibric acid and other fibrates remained elusive until the 1990s, when it was discovered that they are agonists of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.

The activation of PPARα by fenofibric acid initiates a cascade of molecular events that ultimately lead to beneficial changes in the lipid profile. This signaling pathway is a key area of study for understanding the therapeutic effects of fibrates.

Quantitative Insights from Pivotal Clinical Trials

The clinical efficacy of fenofibrate has been evaluated in several large-scale clinical trials. The following tables summarize key quantitative data from two landmark studies: the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study and the Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid trial.

Table 1: Baseline Characteristics of Patients in the FIELD and ACCORD Lipid Trials

| Characteristic | FIELD Study (n=9,795) | ACCORD Lipid Trial (n=5,518) |

| Mean Age (years) | 62 | 62 |

| Female (%) | 37 | 31 |

| Prior Cardiovascular Disease (%) | 22 | 37 |

| Median Duration of Diabetes (years) | 5 | Not Reported |

| Mean HbA1c (%) | 6.9 | ≥7.5 |

| Mean LDL-C (mg/dL) | ~120 | 100.5 |

| Mean HDL-C (mg/dL) | ~43 | 38 |

| Median Triglycerides (mg/dL) | ~150 | 162 |

Data sourced from multiple references.

Table 2: Effects of Fenofibrate on Lipid Parameters in the FIELD and ACCORD Lipid Trials

| Lipid Parameter | FIELD Study (Fenofibrate vs. Placebo) | ACCORD Lipid Trial (Fenofibrate + Simvastatin vs. Placebo + Simvastatin) |

| LDL-C Change | -12% (at 4 months) | From 100 to 81 mg/dL vs. 101 to 80 mg/dL (p=0.16 between groups) |

| HDL-C Change | +5% (at 4 months) | From 38 to 41.2 mg/dL vs. 38 to 40.5 mg/dL (p=0.01 between groups) |

| Triglycerides Change | -29% (at 4 months) | From 189 to 147 mg/dL vs. 186 to 170 mg/dL (p<0.001 between groups) |

Data sourced from multiple references.

Experimental Protocols: A Guide for the Bench Scientist

This section provides an overview of key experimental protocols used to characterize the activity of fenofibric acid derivatives.

Synthesis of Fenofibrate

A common industrial synthesis of fenofibrate involves a multi-step process:

Detailed Protocol for Step 3: Etherification

-

Reactants: 4-chloro-4'-hydroxybenzophenone, isopropyl 2-bromo-2-methylpropanoate, and an alkaline agent such as potassium carbonate.

-

Solvent: The reaction can be carried out in the absence of a solvent or in a suitable organic solvent.

-

Procedure: The reactants are mixed and heated. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove byproducts and unreacted starting materials. The crude fenofibrate is then purified, typically by recrystallization, to yield the final product.

PPARα Activation Assay (Reporter Gene Assay)

This cell-based assay is used to quantify the ability of a compound to activate PPARα.

Principle:

-

Host cells (e.g., HEK293T) are co-transfected with two plasmids:

-

An expression vector for human PPARα.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with PPAR response elements (PPREs).

-

-

When a PPARα agonist (like fenofibric acid) is added, it binds to and activates PPARα.

-

The activated PPARα forms a heterodimer with the retinoid X receptor (RXR).

-

This complex binds to the PPREs on the reporter plasmid, driving the expression of the luciferase enzyme.

-

The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARα activation.

Abbreviated Protocol:

-

Cell Culture and Transfection: Plate cells and transfect with the PPARα expression and reporter plasmids.

-

Compound Treatment: After an incubation period, treat the cells with various concentrations of the test compound (e.g., fenofibric acid) and controls.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a control (e.g., a co-transfected Renilla luciferase plasmid) to account for variations in cell number and transfection efficiency. Calculate the fold activation relative to a vehicle control.

Lipoprotein Lipase (LPL) Activity Assay

This assay measures the activity of LPL, an enzyme that is upregulated by PPARα activation and is crucial for triglyceride hydrolysis.

Principle:

A fluorogenic triglyceride analog is used as a substrate. In its intact form, the substrate is non-fluorescent due to quenching. When LPL hydrolyzes the triglyceride, a fluorescent product is released. The increase in fluorescence over time is directly proportional to the LPL activity.

Abbreviated Protocol:

-

Sample Preparation: Prepare samples containing LPL (e.g., from plasma or cell lysates).

-

Reaction Setup: In a microplate, add the LPL sample and the fluorogenic substrate.

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at various time points.

-

Data Analysis: Calculate the rate of fluorescence increase to determine the LPL activity.

Conclusion

The discovery and development of fenofibric acid and its derivatives represent a significant advancement in the pharmacological management of dyslipidemia. From the early days of clofibrate to the refined formulations of fenofibrate and choline fenofibrate, the journey has been one of continuous scientific inquiry and innovation. The elucidation of the PPARα signaling pathway has provided a rational basis for their therapeutic effects on lipid metabolism. While large clinical trials have provided a nuanced understanding of their role in cardiovascular risk reduction, fenofibric acid derivatives remain an important tool in the armamentarium against atherogenic dyslipidemia, particularly in patients with elevated triglycerides. The experimental protocols outlined in this guide provide a foundation for further research into the multifaceted actions of this important class of drugs.

References

- 1. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibrates: what have we learned in the past 40 years? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Abbott’s Fenofibrate Franchise Avoided Generic Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioLINCC: Action to Control Cardiovascular Risk in Diabetes (ACCORD) [biolincc.nhlbi.nih.gov]

Foundational Research on Fenofibrate's Effects on Triglyceride Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenofibrate, a fibric acid derivative, is a well-established lipid-lowering agent primarily utilized to manage hypertriglyceridemia. Its mechanism of action is centered on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPARα by fenofibrate initiates a cascade of transcriptional events that collectively lead to a significant reduction in plasma triglyceride levels. This technical guide provides an in-depth exploration of the foundational research elucidating the effects of fenofibrate on triglyceride synthesis. It summarizes key quantitative data, details relevant experimental protocols, and visually represents the core signaling pathways and experimental workflows.

Core Mechanism of Action: PPARα Activation

Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.[1] Fenofibric acid binds to and activates PPARα, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2] The primary tissues where PPARα is expressed and exerts its effects on lipid metabolism are the liver, heart, and skeletal muscle.[3]

The activation of PPARα by fenofibrate influences triglyceride metabolism through several key mechanisms:

-

Increased Fatty Acid Oxidation: Fenofibrate upregulates the expression of genes involved in fatty acid uptake, transport, and β-oxidation in the liver and muscle.[4][5] This increased catabolism of fatty acids reduces their availability for triglyceride synthesis.

-

Enhanced Lipoprotein Lipase (LPL) Activity: Fenofibrate increases the expression of LPL, the primary enzyme responsible for the hydrolysis of triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons.

-

Reduced Apolipoprotein C-III (ApoC-III) Expression: Fenofibrate transcriptionally represses the gene encoding ApoC-III, a potent inhibitor of LPL. The reduction in ApoC-III further enhances LPL-mediated lipolysis of triglyceride-rich lipoproteins.

-

Modulation of VLDL Synthesis and Secretion: While the primary effect of fenofibrate is on triglyceride clearance, it also influences the production and composition of VLDL particles in the liver. Some studies suggest a decrease in VLDL secretion, while others indicate a change in VLDL particle size and composition.

Quantitative Effects of Fenofibrate on Triglyceride Metabolism

The following tables summarize the quantitative effects of fenofibrate on key parameters of triglyceride metabolism as reported in various preclinical and clinical studies.

Table 1: Effects of Fenofibrate on Plasma Lipids and Lipoproteins

| Parameter | Species/Study Population | Dosage | Duration | % Change from Baseline/Control | Citation(s) |

| Plasma Triglycerides | Hyperlipidemic Type 2 Diabetic Patients | 200 mg/day | - | ↓ 20% to 50% | |

| Patients with Mixed Dyslipidemia | - | - | ↓ 41.3% to 43.2% | ||

| APOE3-Leiden.CETP Mice | 30 mg/kg/day | 4 weeks | ↓ 60% | ||

| Patients with Hypertriglyceridemia | 135-160 mg/day | 4 months | ↓ 60% (median) | ||

| Persons with Spinal Cord Injury | 145 mg/day | 4 months | ↓ 40% | ||

| VLDL Cholesterol | Combined Hyperlipidemia Patients | 200 mg/day | 8 weeks | ↓ 52% | |

| VLDL Production Rate (TG) | APOE3-Leiden.CETP Mice | 30 mg/kg/day | 4 weeks | ↑ 73% | |

| VLDL Production Rate (apoB) | APOE*3-Leiden.CETP Mice | 30 mg/kg/day | 4 weeks | No significant change | |

| VLDL-apoE Concentration | Men with Metabolic Syndrome | 200 mg/day | - | ↓ 32% | |

| VLDL-apoE Production Rate | Men with Metabolic Syndrome | 200 mg/day | - | ↓ 17% | |

| VLDL-apoE Fractional Catabolic Rate | Men with Metabolic Syndrome | 200 mg/day | - | ↑ 24% |

Table 2: Effects of Fenofibrate on Enzyme Activity and Gene Expression

| Parameter | Model System | Dosage | Duration | Fold/Percent Change | Citation(s) |

| Lipoprotein Lipase (LPL) Activity | Post-heparin plasma of E3L.CETP mice | 0.03% w/w in diet | 4 weeks | ↑ 110% | |

| Hepatic Lipase (HL) Activity | Post-heparin plasma of E3L.CETP mice | 0.03% w/w in diet | 4 weeks | ↑ 67% | |

| Hepatic ApoC-III mRNA | Hamster Liver | - | - | Strong suppression | |

| Hepatic LPL mRNA | Hamster Liver | - | - | Stimulated | |

| Hepatic Acyl-CoA Oxidase mRNA | Hamster Liver | - | - | Stimulated | |

| Hepatic Fatty Acid Synthase mRNA | Hamster Liver | - | - | Strong suppression | |

| Hepatic Acetyl-CoA Carboxylase mRNA | Hamster Liver | - | - | Strong suppression | |

| Hepatic CPT1A mRNA | Humanized Mouse Liver | 300 mg/kg/day | 4 days | Significant increase | |

| Hepatic ACOX1 mRNA | Humanized Mouse Liver | 300 mg/kg/day | 4 days | Significant increase | |

| Hepatic FABP1 mRNA | Humanized Mouse Liver | 300 mg/kg/day | 4 days | Significant increase | |

| Hepatic APOA5 mRNA | Humanized Mouse Liver | 300 mg/kg/day | 4 days | ↑ 1.4-fold |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of fenofibrate on triglyceride synthesis.

In Vivo VLDL-Triglyceride Production Rate Measurement in Mice

This protocol is adapted from studies investigating the in vivo kinetics of VLDL-TG production.

Objective: To determine the rate of hepatic VLDL-triglyceride secretion into the plasma.

Materials:

-

Triton WR-1339 (Tyloxapol) solution (10% w/v in sterile saline)

-

Anesthetic agent (e.g., isoflurane or a cocktail of ketamine/xylazine)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Triglyceride quantification kit

-

Animal balance

-

Timer

Procedure:

-

Fast mice for 4-6 hours to ensure a post-absorptive state.

-

Record the body weight of each mouse.

-

Collect a baseline blood sample (t=0) via tail vein or retro-orbital sinus.

-

Inject Triton WR-1339 solution intravenously or intraperitoneally at a dose of 500 mg/kg body weight. Triton WR-1339 is a non-ionic detergent that inhibits lipoprotein lipase, preventing the clearance of newly secreted VLDL-TG from the plasma.

-

Collect subsequent blood samples at regular intervals (e.g., 30, 60, 90, and 120 minutes) after Triton WR-1339 injection.

-

Process blood samples to obtain plasma by centrifugation.

-

Measure the triglyceride concentration in the plasma samples from each time point using a commercial kit.

-

Plot the plasma triglyceride concentration against time. The rate of VLDL-TG production is calculated from the slope of the linear portion of the curve, typically between 30 and 120 minutes.

Calculation: VLDL-TG Production Rate (mg/dL/h) = (TG concentration at T2 - TG concentration at T1) / (T2 - T1)

Post-Heparin Lipoprotein Lipase (LPL) Activity Assay

This protocol is based on methods for measuring LPL activity in post-heparin plasma.

Objective: To quantify the activity of lipoprotein lipase released into the circulation following heparin administration.

Materials:

-

Heparin solution (e.g., 100 U/mL in sterile saline)

-

Substrate emulsion containing a triglyceride source (e.g., triolein) and a radiolabeled tracer (e.g., [³H]triolein) or a fluorescent substrate.

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.5, containing bovine serum albumin)

-

1 M NaCl solution (for inhibition of LPL to measure hepatic lipase activity)

-

Quenching solution (e.g., a mixture of methanol, chloroform, and heptane)

-

Scintillation cocktail and counter (for radiolabeled assays) or a fluorometer (for fluorescent assays)

-

Incubator or water bath at 37°C

Procedure:

-

Fast the subject (animal or human) for an appropriate period (e.g., 4-6 hours for mice, 12 hours for humans).

-

Administer heparin intravenously (e.g., 100 U/kg for mice).

-

Collect a blood sample into a tube containing an anticoagulant (e.g., EDTA) at a specific time point after heparin injection (e.g., 10 minutes).

-

Prepare post-heparin plasma by centrifugation.

-

Prepare two sets of reaction tubes: one for total lipase activity and one for hepatic lipase (HL) activity.

-

To the "Total Lipase" tubes, add post-heparin plasma, assay buffer, and the substrate emulsion.

-

To the "Hepatic Lipase" tubes, add post-heparin plasma, assay buffer, substrate emulsion, and 1 M NaCl to inhibit LPL activity.

-

Incubate all tubes at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the released free fatty acids.

-

Quantify the amount of radiolabeled or fluorescent fatty acids released.

-

LPL activity is calculated by subtracting the HL activity from the total lipase activity.

Calculation: LPL Activity (μmol FFA/mL/h) = (Total Lipase Activity - Hepatic Lipase Activity)

Hepatic Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol outlines the general steps for analyzing the expression of genes involved in triglyceride metabolism in liver tissue.

Objective: To quantify the relative mRNA levels of target genes in liver tissue following fenofibrate treatment.

Materials:

-

Liver tissue samples

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

qPCR master mix (e.g., SYBR Green or probe-based)

-

Primers for target genes (e.g., PPARα, LPL, ApoC-III, ACOX1, CPT1A) and a reference gene (e.g., GAPDH, β-actin)

-

Nuclease-free water

Procedure:

-

Homogenize frozen liver tissue samples.

-

Extract total RNA from the homogenized tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry (e.g., NanoDrop) and/or gel electrophoresis.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target or reference gene, cDNA template, and nuclease-free water.

-

Perform the qPCR reaction in a thermal cycler using an appropriate cycling program.

-

Analyze the qPCR data to determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to fenofibrate's effects on triglyceride synthesis.

Caption: Fenofibrate's core mechanism of action on triglyceride metabolism.

Caption: Experimental workflow for in vivo VLDL-TG production measurement.

Caption: Workflow for post-heparin lipoprotein lipase (LPL) activity assay.

Conclusion

Fenofibrate's primary mechanism for lowering plasma triglycerides is through the activation of PPARα. This leads to a coordinated series of events, including increased fatty acid oxidation, enhanced lipoprotein lipase-mediated catabolism of triglyceride-rich lipoproteins, and decreased expression of the LPL inhibitor, ApoC-III. The quantitative data from numerous studies consistently demonstrate the robust triglyceride-lowering efficacy of fenofibrate. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the nuanced effects of fenofibrate and other PPARα agonists on lipid metabolism. The continued elucidation of these pathways is crucial for the development of novel therapeutics for dyslipidemia and related metabolic disorders.

References

- 1. Post-Heparin LPL Activity Measurement Using VLDL As a Substrate: A New Robust Method for Routine Assessment of Plasma Triglyceride Lipolysis Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fenofibrate Simultaneously Induces Hepatic Fatty Acid Oxidation, Synthesis, and Elongation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Fenofibrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenofibrate, a third-generation fibric acid derivative, is a well-established lipid-lowering agent that primarily functions as a peroxisome proliferator-activated receptor-α (PPAR-α) agonist. Beyond its effects on lipid metabolism, a growing body of evidence has illuminated the potent anti-inflammatory properties of fenofibrate. These effects are not merely a secondary consequence of its lipid-modifying capabilities but are also a result of direct modulation of key inflammatory signaling pathways. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of fenofibrate, presenting quantitative data from various experimental models, detailed experimental protocols, and visualizations of the core signaling pathways involved. This resource is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of fenofibrate in inflammatory and autoimmune diseases.

Core Anti-Inflammatory Mechanisms of Action

Fenofibrate exerts its anti-inflammatory effects through a multi-faceted approach, primarily centered around the activation of PPAR-α. This activation leads to the downstream regulation of several key inflammatory signaling cascades.

1.1. PPAR-α-Dependent Mechanisms:

The primary mechanism of fenofibrate's anti-inflammatory action is through the activation of PPAR-α, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[1][2] Upon activation by its ligand, fenofibric acid (the active metabolite of fenofibrate), PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their expression.

The anti-inflammatory effects of PPAR-α activation are mediated through several key pathways:

-

Inhibition of NF-κB Signaling: A central aspect of fenofibrate's anti-inflammatory activity is its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3][4] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Fenofibrate, through PPAR-α activation, has been shown to inhibit the nuclear translocation of the p50 and p65 subunits of NF-κB. This is achieved, in part, by increasing the expression of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.

-

Suppression of Pro-inflammatory Cytokine Production: Fenofibrate has been demonstrated to significantly reduce the production and secretion of a wide range of pro-inflammatory cytokines. In various experimental models, it has been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).

-

Modulation of Other Inflammatory Pathways: Beyond NF-κB, fenofibrate also influences other inflammatory signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. It has been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby suppressing downstream inflammatory gene expression. Furthermore, fenofibrate can downregulate the activation of the NLRP3 inflammasome, leading to reduced caspase-1 activation and subsequent processing of pro-IL-1β into its active form.

1.2. PPAR-α-Independent Mechanisms:

While the majority of fenofibrate's anti-inflammatory effects are mediated through PPAR-α, some studies suggest the existence of PPAR-α-independent mechanisms. These may include direct effects on enzyme activities or other cellular signaling pathways that are not directly regulated by PPAR-α. However, these mechanisms are less well-characterized and require further investigation.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of fenofibrate on various inflammatory markers across different experimental models.

Table 1: Effect of Fenofibrate on Pro-Inflammatory Cytokines

| Cytokine | Experimental Model | Treatment Details | Result | Reference |

| IL-1β | Human THP-1 Macrophages | 125 μM fenofibrate pretreatment followed by LPS stimulation | 63% reduction in peak concentration | |

| TNF-α | Human THP-1 Macrophages | 125 μM fenofibrate pretreatment followed by LPS stimulation | 88% reduction in peak concentration | |

| IL-8 | Human THP-1 Macrophages | 125 μM fenofibrate pretreatment followed by LPS stimulation | 54% reduction in peak concentration | |

| IL-6 | Patients with Metabolic Syndrome | 200 mg/day fenofibrate for 12 weeks | 29.8% decrease in plasma levels | |

| TNF-α | Rats with CFA-induced Rheumatoid Arthritis | 100 mg/kg/day fenofibrate for 7 days | 35% decrease in serum levels | |

| IL-10 (anti-inflammatory) | Rats with CFA-induced Rheumatoid Arthritis | 100 mg/kg/day fenofibrate for 7 days | 215% increase in serum levels | |

| IL-6 | Patients with Active Rheumatoid Arthritis | 145 mg/day fenofibrate for 3 months | Significant decrease in concentration |

Table 2: Effect of Fenofibrate on Inflammatory Markers and Signaling Molecules

| Marker/Molecule | Experimental Model | Treatment Details | Result | Reference |

| hs-CRP | Patients with Metabolic Syndrome | 200 mg/day fenofibrate for 12 weeks | 49.5% decrease in plasma levels | |

| Fibrinogen | Patients with Visceral Obesity and Dyslipidemia | 267 mg/day micronized fenofibrate for 4 weeks | 26% decrease in serum concentration | |

| NF-κB p50 (nuclear) | Human THP-1 Macrophages | Fenofibrate pretreatment followed by LPS stimulation | 66% decrease in protein expression | |

| NF-κB p65 (nuclear) | Human THP-1 Macrophages | Fenofibrate pretreatment followed by LPS stimulation | 55% decrease in protein expression | |

| IκBα | Human THP-1 Macrophages | Fenofibrate pretreatment followed by LPS stimulation | 2.7-fold increase in levels | |

| NLRP3 | Diabetic Mouse Retina | Fenofibrate in rodent chow | Abolished diabetes-induced increase in expression | |

| Caspase-1 p20 | Diabetic Mouse Retina | Fenofibrate in rodent chow | Abolished diabetes-induced increase in expression | |

| p-JAK2 | Mouse Renal Ischemia-Reperfusion Injury | Fenofibrate pre-injection | Down-regulation of expression | |

| p-STAT3 | Mouse Renal Ischemia-Reperfusion Injury | Fenofibrate pre-injection | Down-regulation of expression |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on fenofibrate's anti-inflammatory properties.

3.1. In Vitro Studies with Human THP-1 Macrophages

-

Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator. To differentiate the monocytes into macrophages, the cells are treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Fenofibrate Treatment and LPS Stimulation: Differentiated THP-1 macrophages are pretreated with varying concentrations of fenofibrate (e.g., 125 μM) for 2 hours. Following pretreatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce an inflammatory response.

-

Cytokine Measurement: Supernatants from the cell cultures are collected at various time points (e.g., 8 and 24 hours) after LPS stimulation. The concentrations of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-8 are measured using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis for NF-κB Signaling: To assess the effect of fenofibrate on NF-κB signaling, nuclear and cytoplasmic protein extracts are prepared from the treated cells. The expression levels of NF-κB subunits (p50 and p65) in the nuclear and cytoplasmic fractions, as well as the levels of IκBα in the cytoplasm, are determined by Western blot analysis using specific primary antibodies.

3.2. Animal Model of Rheumatoid Arthritis

-

Induction of Arthritis: Adjuvant-induced arthritis (AIA) is a commonly used animal model for rheumatoid arthritis. In female Lewis rats, arthritis is induced by a single intradermal injection of complete Freund's adjuvant (CFA) into the footpad of the right hind paw.

-

Fenofibrate Administration: Following the induction of arthritis, rats are treated with fenofibrate (e.g., 100 mg/kg/day) or a vehicle control via oral gavage for a specified period (e.g., 7 consecutive days).

-

Assessment of Arthritis: The severity of arthritis is assessed by measuring paw swelling using a plethysmometer. At the end of the treatment period, blood samples are collected to measure serum levels of inflammatory markers.

-

Measurement of Inflammatory Markers: Serum levels of rheumatoid factor (RF), matrix metalloproteinase-3 (MMP-3), C-reactive protein (CRP), TNF-α, and IL-10 are quantified using specific ELISA kits.

3.3. Clinical Study in Patients with Metabolic Syndrome

-

Study Design: A randomized, double-blind, placebo-controlled study is conducted with non-diabetic subjects with metabolic syndrome.

-

Intervention: Participants are randomly assigned to receive either fenofibrate (e.g., 200 mg/day) or a placebo for a duration of 12 weeks.

-

Measurement of Inflammatory Markers: Blood samples are collected at baseline and at the end of the treatment period. Plasma concentrations of high-sensitivity C-reactive protein (hs-CRP) and IL-6 are measured using high-sensitivity immunoassays.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by fenofibrate.

4.1. Fenofibrate's Inhibition of the NF-κB Signaling Pathway

Caption: Fenofibrate inhibits NF-κB signaling via PPAR-α activation.

4.2. Fenofibrate's Modulation of the NLRP3 Inflammasome

Caption: Fenofibrate suppresses NLRP3 inflammasome activation.

4.3. Fenofibrate's Influence on the JAK/STAT Pathway

Caption: Fenofibrate inhibits the JAK/STAT signaling pathway.

Conclusion and Future Directions

The evidence strongly supports the role of fenofibrate as a significant anti-inflammatory agent, acting primarily through the activation of PPAR-α and the subsequent inhibition of key pro-inflammatory signaling pathways such as NF-κB, the NLRP3 inflammasome, and JAK/STAT. The quantitative data from a range of in vitro, animal, and clinical studies provide compelling evidence for its efficacy in reducing inflammatory markers.

For drug development professionals, the well-established safety profile of fenofibrate, coupled with its potent anti-inflammatory effects, presents a unique opportunity for drug repurposing. Further research should focus on:

-

Clinical Trials in Inflammatory Diseases: Large-scale, randomized controlled trials are warranted to evaluate the therapeutic efficacy of fenofibrate in a broader range of chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions.

-

Dose-Response and Formulation Optimization: Studies to determine the optimal dose and formulation of fenofibrate for anti-inflammatory indications, which may differ from its use in dyslipidemia, are needed.

-

Elucidation of PPAR-α-Independent Mechanisms: Further investigation into the potential PPAR-α-independent anti-inflammatory effects of fenofibrate could uncover novel therapeutic targets.

-

Combination Therapies: Exploring the synergistic effects of fenofibrate in combination with other anti-inflammatory or disease-modifying agents could lead to more effective treatment strategies.

References

- 1. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory role of fenofibrate in treating diseases | Biomolecules and Biomedicine [bjbms.org]

- 3. Inhibition of NF-kappaB signaling by fenofibrate, a peroxisome proliferator-activated receptor-alpha ligand, presents a therapeutic strategy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinexprheumatol.org [clinexprheumatol.org]

Initial Investigations of Fenofibrate for Non-Alcoholic Fatty Liver Disease: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health challenge, tightly linked to metabolic syndrome and type 2 diabetes. The pathogenesis of NAFLD involves complex interactions between lipid metabolism, insulin resistance, and inflammation. Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, has been a subject of initial investigations due to its established role in improving dyslipidemia. This technical document provides an in-depth guide to the foundational studies of fenofibrate as a potential therapeutic agent for NAFLD. It details the molecular mechanisms, summarizes quantitative data from key clinical and preclinical trials, outlines experimental protocols, and visualizes the core signaling pathways.

Introduction: The Rationale for Fenofibrate in NAFLD

Non-alcoholic fatty liver disease (NAFLD) is characterized by the excessive accumulation of fat in the liver (hepatic steatosis) in the absence of significant alcohol consumption. It exists on a spectrum, from simple steatosis to the more aggressive non-alcoholic steatohepatitis (NASH), which involves inflammation and hepatocyte injury, and can progress to cirrhosis and hepatocellular carcinoma. Key drivers in NAFLD pathogenesis include insulin resistance and dyslipidemia, particularly hypertriglyceridemia.[1]

Fenofibrate, a fibric acid derivative, is a well-established lipid-lowering agent.[2] Its primary mechanism involves the activation of PPARα, a nuclear receptor that is highly expressed in the liver and plays a crucial role in regulating the transcription of genes involved in fatty acid transport and oxidation.[1][3] Given that impaired hepatic fatty acid metabolism is central to NAFLD, the hypothesis that fenofibrate could ameliorate liver steatosis by enhancing fatty acid catabolism provided a strong rationale for its investigation.[1] Furthermore, experimental evidence has suggested that fenofibrate possesses anti-inflammatory and antioxidant properties, which could be beneficial in mitigating the progression from simple steatosis to NASH.

Mechanism of Action: The PPARα Signaling Pathway

Fenofibrate's therapeutic effects are primarily mediated through its active metabolite, fenofibric acid, which acts as a potent agonist for PPARα. The activation of PPARα initiates a cascade of molecular events aimed at reducing lipid levels.

Core Mechanisms:

-

Upregulation of Fatty Acid Oxidation: Upon activation by fenofibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to increased expression of enzymes essential for mitochondrial β-oxidation of fatty acids, such as carnitine palmitoyltransferase 1 (CPT1). This enhanced fatty acid breakdown reduces the substrate available for triglyceride synthesis, thereby decreasing fat accumulation in hepatocytes.

-

Regulation of Lipoprotein Metabolism: PPARα activation suppresses the production of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase. Reduced ApoC-III levels lead to increased activity of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins from the circulation.

-

Anti-Inflammatory Effects: Experimental studies have shown that fenofibrate can inhibit the expression of pro-inflammatory mediators involved in NASH pathogenesis, including tumor necrosis factor-α (TNF-α) and various cell adhesion molecules. This action may help to limit hepatic macrophage infiltration and necroinflammation.

-

PPARα/PGC-1α Signaling Axis: Fenofibrate has been shown to upregulate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). The PPARα/PGC-1α signaling pathway is critical for promoting mitochondrial biogenesis and function, further enhancing the capacity of hepatocytes to oxidize fatty acids and reduce oxidative stress.

Preclinical Evidence in Animal Models

Initial investigations in animal models of NAFLD provided proof-of-concept for the therapeutic potential of fenofibrate. In rodents fed a high-fat diet to induce obesity, insulin resistance, and hepatic steatosis, treatment with fenofibrate consistently demonstrated several benefits:

-

Reversal of Histological Findings: Fenofibrate administration prevented or reversed high-fat diet-induced hepatic triglyceride accumulation. This was associated with improvements in all major histological features of NAFLD, including steatosis, necroinflammation, and collagen deposition.

-

Improved Metabolic Parameters: The drug prevented diet-associated weight gain and lowered circulating levels of triglycerides and free fatty acids.

-

Enhanced Gene Expression: Molecular analysis in these models confirmed that fenofibrate increased the mRNA expression of enzymes involved in fatty acid β-oxidation, consistent with its PPARα-dependent mechanism.

Initial Human Clinical Trials

While preclinical data were promising, evidence from human trials has been more equivocal. Early investigations were typically small, open-label pilot studies, which, while informative, have limitations.

Key Pilot Study: Fernández-Miranda et al. (2008)

One of the most cited initial investigations was a prospective, open-label pilot trial designed to assess the effect of fenofibrate on the clinical, biochemical, and histological evolution of NAFLD patients.

-

Study Design: A single-arm, open-label pilot trial.

-

Patient Population: 16 consecutive patients with biopsy-confirmed NAFLD.

-

Intervention: Patients were treated with micronized fenofibrate at a dose of 200 mg/day for 48 weeks.

-

Assessments: Clinical and biochemical follow-ups were conducted every 3 months. A second liver biopsy was performed on all patients at the end of the 48-week treatment period.

-

Primary Endpoints: Changes in clinical parameters, liver function tests, lipid profiles, and liver histology (steatosis, lobular inflammation, ballooning, fibrosis, and the NAFLD Activity Score - NAS).

The study demonstrated significant improvements in several biochemical and metabolic markers, but its effects on liver histology were minimal. All 16 patients completed the 48-week therapy without significant adverse events.

Table 1: Biochemical and Metabolic Outcomes

| Parameter | Baseline | 48 Weeks | p-value |

|---|---|---|---|

| Triglycerides | Significantly Decreased | N/A | < 0.05 |

| Glucose | Significantly Decreased | N/A | < 0.05 |

| Alkaline Phosphatase (ALP) | Significantly Decreased | N/A | < 0.05 |

| Gamma-Glutamyl Transpeptidase (GGT) | Significantly Decreased | N/A | < 0.05 |

| Apolipoprotein A1 | Significantly Increased | N/A | < 0.05 |

| ALT > 45 IU/L (% patients) | 93.7% | 62.5% | 0.02 |

| AST > 45 IU/L (% patients) | 50.0% | 18.7% | 0.02 |

| Metabolic Syndrome (% patients) | 43.7% | 18.7% | 0.04 |

(Data sourced from Fernández-Miranda et al., 2008)

Table 2: Liver Histology Outcomes

| Histological Feature | Change from Baseline | p-value |

|---|---|---|

| Hepatocellular Ballooning | Significant Decrease | 0.03 |

| Steatosis Grade | No Significant Change | N/S |

| Lobular Inflammation | No Significant Change | N/S |

| Fibrosis Stage | No Significant Change | N/S |

| NAFLD Activity Score (NAS) | No Significant Change | N/S |

(Data sourced from Fernández-Miranda et al., 2008)

Other Early Investigations

Other initial studies provided a mixed picture of fenofibrate's efficacy.

-

In a randomized study by Athyros et al. , 186 patients with metabolic syndrome and NAFLD were assigned to receive atorvastatin, fenofibrate (200 mg/day), or a combination. After one year, a complete resolution of both biochemical and ultrasonographic evidence of NAFLD was observed in 42% of patients in the fenofibrate-only group.

-

A study by Fabbrini et al. found that while fenofibrate (200 mg/day) combined with niacin lowered plasma VLDL-triglycerides, it did not alter the intrahepatic triglyceride content in obese subjects with NAFLD.

-

Contradictory findings have also been reported, with some studies suggesting that fenofibrate treatment could even increase liver fat content, despite improving serum triglyceride levels. This highlights the complex effects of fenofibrate on hepatic lipid metabolism.

Discussion and Limitations of Initial Studies

The initial investigations into fenofibrate for NAFLD, while foundational, are characterized by several limitations:

-

Small Sample Sizes: Many studies, like the key pilot trial, involved a very small number of patients, limiting their statistical power and the generalizability of the findings.

-

Lack of Control Groups: The open-label, single-arm design of several early trials makes it difficult to distinguish the effects of fenofibrate from lifestyle changes or the natural history of the disease.

-

Absence of Histological Data: Many studies relied on biochemical markers or imaging rather than the "gold standard" of liver biopsy, making it difficult to assess the true impact on liver injury and fibrosis.

The collective results suggest that fenofibrate is effective at improving the systemic metabolic derangements associated with NAFLD, such as dyslipidemia and liver enzyme elevations. However, its direct impact on liver histology, particularly steatosis and fibrosis, appears to be minimal based on this early evidence. The significant reduction in hepatocellular ballooning, a marker of hepatocyte injury, is a promising finding that warrants further investigation.

Conclusion and Future Directions

Initial investigations have established that fenofibrate is safe for use in patients with NAFLD and can significantly improve the atherogenic dyslipidemia and abnormal liver enzyme profiles frequently seen in this population. Its mechanism, centered on PPARα activation, provides a solid biological basis for its effects on fatty acid metabolism. However, the early clinical data do not support a strong effect of fenofibrate monotherapy on reversing core liver histology, namely steatosis and fibrosis. The observed reduction in hepatocyte ballooning is noteworthy and may suggest a role in mitigating liver injury.

For drug development professionals and researchers, these findings suggest that while fenofibrate may not be a primary treatment for hepatic steatosis itself, it could serve as a valuable component of combination therapies. Future research should focus on larger, randomized, placebo-controlled trials with histological endpoints to clarify its role. Investigating fenofibrate in combination with agents that target other pathways in NAFLD pathogenesis, such as insulin resistance (e.g., PPARγ agonists) or fibrosis, may yield more significant clinical benefits.

References

- 1. Current role of fenofibrate in the prevention and management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Fenofibrate alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Lipid Lowering: A Technical Guide to the Pleiotropic Effects of Fenofibrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenofibrate, a third-generation fibric acid derivative, is widely recognized for its efficacy in managing dyslipidemia. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. However, a growing body of evidence highlights the significant pleiotropic effects of fenofibrate that extend beyond its lipid-lowering capabilities. These non-lipid-mediated actions, which include anti-inflammatory, antioxidant, and endothelial function-enhancing properties, are increasingly appreciated for their potential therapeutic benefits in a range of cardiovascular and microvascular diseases. This technical guide provides an in-depth exploration of these multifaceted effects, detailing the underlying molecular mechanisms, summarizing key quantitative data from preclinical and clinical studies, and providing comprehensive experimental protocols to facilitate further research in this expanding field.

Core Pleiotropic Mechanisms of Fenofibrate

Fenofibrate's pleiotropic effects are predominantly, though not exclusively, mediated through the activation of PPARα. This ligand-activated transcription factor modulates the expression of a multitude of genes involved in inflammation, oxidative stress, and vascular homeostasis.

Anti-Inflammatory Effects

Fenofibrate exerts potent anti-inflammatory effects through both PPARα-dependent and -independent pathways. A primary mechanism involves the suppression of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[1][2][3]

-

PPARα-Dependent Inhibition of NF-κB: Upon activation by fenofibrate, PPARα can physically interact with the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. This transrepression mechanism leads to a downstream reduction in the expression of various pro-inflammatory cytokines and adhesion molecules.

-